Tilmicosin phosphate Tilmicosin phosphate See also: Tilmicosin (has active moiety); Monensin; Tilmicosin Phosphate (component of); Tilmicosin; Tilmicosin Phosphate (component of).
Brand Name: Vulcanchem
CAS No.: 137330-13-3
VCID: VC0002718
InChI: InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1
SMILES: CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O
Molecular Formula: C46H83N2O17P
Molecular Weight: 967.1 g/mol

Tilmicosin phosphate

CAS No.: 137330-13-3

Cat. No.: VC0002718

Molecular Formula: C46H83N2O17P

Molecular Weight: 967.1 g/mol

* For research use only. Not for human or veterinary use.

Tilmicosin phosphate - 137330-13-3

CAS No. 137330-13-3
Molecular Formula C46H83N2O17P
Molecular Weight 967.1 g/mol
IUPAC Name (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione;phosphoric acid
Standard InChI InChI=1S/C46H80N2O13.H3O4P/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45;1-5(2,3)4/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3;(H3,1,2,3,4)/b15-14+,25-19+;/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-;/m1./s1
Standard InChI Key NESIVXZOSKKUDP-ARVJLQODSA-N
Isomeric SMILES CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O
SMILES CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O
Canonical SMILES CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O
Appearance White solid

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tylosin backbone modified at the C-20 position with a 3,5-dimethylpiperidine moiety, followed by phosphorylation at the desosamine sugar (Table 1) . This modification enhances water solubility while retaining antimicrobial potency.

Table 1: Key Structural Features of Tilmicosin Phosphate

PropertyDetail
Molecular FormulaC₄₆H₈₃N₂O₁₇P
Molecular Weight967.13 g/mol
Phosphate GroupEsterified at the desosamine hydroxyl
SolubilityEthanol, methanol, DMF, DMSO (>50 mg/mL)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct shifts upon phosphorylation. The ¹³C NMR spectrum shows a downfield shift of the C-1 carbonyl carbon from 173.01 ppm in tilmicosin to 175.15 ppm in its phosphate form, confirming esterification . Similarly, the ³¹P NMR signal appears at δ = 0.0 ppm, consistent with phosphate monoester formation .

Pharmacological Profile and Antimicrobial Activity

Mechanism of Action

Tilmicosin phosphate inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation . Its bacteriostatic activity becomes bactericidal at elevated concentrations, particularly against Mannheimia haemolytica and Mycoplasma bovis .

Spectrum of Activity

Table 2: Minimum Inhibitory Concentrations (MICs) for Key Pathogens

PathogenMIC₉₀ (μg/mL)
Actinobacillus pleuropneumoniae8–16
Pasteurella multocida4–8
Mycoplasma gallisepticum0.5–1

Clinical Applications in Veterinary Medicine

Swine Respiratory Disease

In pigs, tilmicosin phosphate (400 ppm in feed) reduces A. pleuropneumoniae carriage by 83% in tonsillar surfaces, though latent infections persist in lymphoid tissues . Field strains with MICs ≤8 μg/mL respond optimally, highlighting the importance of susceptibility testing .

Poultry and Ruminant Therapeutics

For broiler chickens, water-soluble formulations (15–20 mg/kg for 3 days) achieve lung tissue concentrations exceeding MICs for Mycoplasma synoviae by 8-fold . In calves, twice-daily dosing at 12.5 mg/kg for 5 days eliminates M. haemolytica from bronchial alveolar lavage fluid within 72 hours .

Withdrawal Periods

SpeciesMeat Withdrawal (Days)
Chicken12
Turkey19
Calf42

Industrial Synthesis and Manufacturing

Production Process

The patent-pending synthesis involves three stages (Figure 1):

  • Amination: Tylosin reacts with 3,5-dimethylpiperidine in chloroform/formic acid under reflux (110°C, 8 hr) .

  • Hydrolysis: Acidification with H₃PO₄ at 50°C yields tilmicosin free base .

  • Salt Formation: Spray drying with phosphoric acid produces the final phosphate salt (89.5% purity) .

This method achieves 92% yield while avoiding hazardous solvents, making it suitable for large-scale production .

Analytical Characterization Techniques

NMR Spectroscopy

Comparative ¹³C NMR analysis identifies phosphorylation at the C-6'' position, evidenced by a 3.74 ppm upfield shift of the C-6'' carbon . Two-dimensional HMBC correlations confirm phosphate ester linkage through long-range coupling between the phosphorus atom and C-5 oxygen .

Mass Spectrometry

High-resolution MS (HRMS) shows an [M+H]⁺ peak at m/z 869.5732, consistent with the molecular formula C₄₆H₈₁N₂O₁₃ . Fragmentation patterns reveal loss of the mycarose sugar (162 Da) and phosphate group (98 Da).

Resistance Mechanisms and Pharmacokinetic Considerations

Antimicrobial Resistance

Cross-resistance with erythromycin and lincomycin occurs via erm-mediated methylation of the 23S rRNA target site . Field isolates with elevated MICs (>32 μg/mL) frequently harbor the erm(42) gene, necessitating rotational use with non-macrolide antibiotics .

Tissue Distribution

In turkeys, single-dose pharmacokinetics show:

  • Peak Plasma Concentration: 2.1 μg/mL at 2 hr

  • Lung-to-Plasma Ratio: 8:1

  • Elimination Half-Life: 34 hr

Prolonged tissue retention enables once-daily dosing but necessitates adherence to withdrawal periods to prevent residue accumulation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator